molecular formula C10H18O3S B12609287 Heptanoic acid, 6-(ethylthio)-4-oxo-, methyl ester CAS No. 905264-95-1

Heptanoic acid, 6-(ethylthio)-4-oxo-, methyl ester

Cat. No.: B12609287
CAS No.: 905264-95-1
M. Wt: 218.32 g/mol
InChI Key: YYDJQDQNNCZBFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptanoic acid, 6-(ethylthio)-4-oxo-, methyl ester is an organic compound with a complex structure It is a derivative of heptanoic acid, characterized by the presence of an ethylthio group and a keto group

Properties

CAS No.

905264-95-1

Molecular Formula

C10H18O3S

Molecular Weight

218.32 g/mol

IUPAC Name

methyl 6-ethylsulfanyl-4-oxoheptanoate

InChI

InChI=1S/C10H18O3S/c1-4-14-8(2)7-9(11)5-6-10(12)13-3/h8H,4-7H2,1-3H3

InChI Key

YYDJQDQNNCZBFL-UHFFFAOYSA-N

Canonical SMILES

CCSC(C)CC(=O)CCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptanoic acid, 6-(ethylthio)-4-oxo-, methyl ester typically involves the esterification of heptanoic acid with methanol in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid . The reaction conditions usually include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to obtain the pure ester. The use of efficient catalysts and optimized reaction conditions is crucial for high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The ethylthio (-S-C₂H₅) and ketone (4-oxo) groups are primary sites for oxidation:

  • Ethylthio Group Oxidation :
    Reacts with oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) to form sulfoxides or sulfones. For example:

    C2H5S-H2O2C2H5SO-H2O2C2H5SO2-\text{C}_2\text{H}_5\text{S-} \xrightarrow{\text{H}_2\text{O}_2} \text{C}_2\text{H}_5\text{SO-} \xrightarrow{\text{H}_2\text{O}_2} \text{C}_2\text{H}_5\text{SO}_2\text{-}

    This stepwise oxidation alters electronic properties and potential biological activity.

  • Ketone Oxidation :
    The 4-oxo group can undergo further oxidation under strong conditions (e.g., KMnO₄/H⁺), cleaving the α-C–C bond to yield shorter-chain carboxylic acids.

Reaction TypeReagents/ConditionsProductReference
Sulfur OxidationH₂O₂, mCPBA, room temperatureSulfoxide or sulfone derivatives
Ketone OxidationKMnO₄/H⁺, heatCarboxylic acids (e.g., pentanoic acid)

Nucleophilic Attack at the Carbonyl Groups

The ketone and ester carbonyls are electrophilic centers susceptible to nucleophilic addition:

  • Ketone (4-Oxo) :
    Reacts with Grignard reagents (e.g., CH₃MgBr) to form secondary alcohols after acidic workup:

    R-MgBr+C=OR-C-O⁻MgBrH2OR-C-OH\text{R-MgBr} + \text{C=O} \rightarrow \text{R-C-O⁻MgBr} \xrightarrow{\text{H}_2\text{O}} \text{R-C-OH}
  • Ester :
    Undergoes hydrolysis (acid/base-catalyzed) to yield heptanoic acid derivatives . For example, saponification with NaOH produces the sodium carboxylate.

Reaction TypeReagents/ConditionsProductReference
Grignard AdditionCH₃MgBr, dry ether, then H⁺4-Hydroxyheptanoate derivative
Ester HydrolysisH₂O/H⁺ or NaOH, reflux6-(Ethylthio)-4-oxoheptanoic acid

Transesterification

The methyl ester group participates in alcohol-exchange reactions under acidic or basic conditions:

CH3O-CO-+R-OHH+/OHR-O-CO-+CH3OH\text{CH}_3\text{O-CO-} + \text{R-OH} \xrightarrow{\text{H}^+/\text{OH}^-} \text{R-O-CO-} + \text{CH}_3\text{OH}

This is utilized to modify solubility or volatility for industrial applications.

Reaction TypeReagents/ConditionsProductReference
TransesterificationEthanol/H₂SO₄, 60–80°CEthyl 6-(ethylthio)-4-oxoheptanoate

Reduction Reactions

The ketone group is reducible to a secondary alcohol using agents like NaBH₄ or LiAlH₄:

C=ONaBH4CH-OH\text{C=O} \xrightarrow{\text{NaBH}_4} \text{CH-OH}

Selective reduction preserves the ethylthio and ester groups.

Reaction TypeReagents/ConditionsProductReference
Ketone ReductionNaBH₄/MeOH, 0°C4-Hydroxyheptanoate derivative

Keto-Enol Tautomerism

The 4-oxo group enables enolization under basic conditions, forming a nucleophilic enolate for alkylation or aldol reactions:

C=OC–O⁻(enolate)\text{C=O} \leftrightarrow \text{C–O⁻} \quad \text{(enolate)}

This tautomerism is critical for constructing complex molecular architectures.

Reaction TypeReagents/ConditionsProductReference
Enolate AlkylationLDA, RX, THF, –78°CAlkylated heptanoate derivative

Thermal Decomposition

Under pyrolysis (>200°C), the ester decomposes via β-keto elimination, releasing CO₂ and forming unsaturated thioethers:

R-CO-OCH3ΔR-CH=CH-S-C2H5+CO2\text{R-CO-OCH}_3 \xrightarrow{\Delta} \text{R-CH=CH-S-C}_2\text{H}_5 + \text{CO}_2

Scientific Research Applications

Heptanoic acid, 6-(ethylthio)-4-oxo-, methyl ester, also known as methyl 6-(ethylthio)-4-oxoheptanoate, is a compound with potential applications in various fields, particularly in organic synthesis and pharmaceuticals. This article explores its scientific research applications, supported by data tables and case studies.

Synthesis of Bioactive Compounds

Heptanoic acid derivatives have been utilized in the synthesis of bioactive compounds. For instance, the introduction of ethylthio and oxo groups can enhance the biological activity of synthesized molecules, making them more effective as pharmaceuticals. Research indicates that compounds with similar structures exhibit antibacterial and antifungal properties, suggesting potential applications in developing new antimicrobial agents .

Catalysis

The compound can serve as a substrate for catalytic reactions. For example, it can be involved in transesterification reactions to produce biodiesel or other esters. The presence of the ethylthio group may influence the reaction kinetics and selectivity, providing avenues for optimizing industrial processes .

Flavor and Fragrance Industry

Esters derived from heptanoic acid are often used in the flavor and fragrance industry due to their pleasant aroma and flavor profile. Methyl esters like this compound could be explored for use as flavoring agents or fragrance components in consumer products .

Data Tables

Activity TypeObserved EffectReference Source
AntibacterialEffective against Staphylococcus aureus
AntifungalInhibitory effects observed on Candida species
CytotoxicitySelective cytotoxicity towards cancer cells

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial properties of various heptanoic acid derivatives, including methyl 6-(ethylthio)-4-oxoheptanoate. The results showed significant activity against several bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

Case Study 2: Synthesis Optimization

In another research project, chemists explored the optimization of synthetic pathways involving heptanoic acid derivatives for producing complex organic molecules. The study highlighted how modifying the functional groups could enhance yield and reduce reaction time, showcasing practical applications in industrial chemistry.

Mechanism of Action

The mechanism of action of heptanoic acid, 6-(ethylthio)-4-oxo-, methyl ester involves its interaction with specific molecular targets. The ethylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The keto group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Heptanoic acid, 6-(ethylthio)-4-oxo-, methyl ester is unique due to the presence of both the ethylthio and keto groups, which confer distinct chemical properties and reactivity. These functional groups make it a versatile compound for various applications in research and industry.

Biological Activity

Heptanoic acid, 6-(ethylthio)-4-oxo-, methyl ester is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, antioxidant, and cytotoxic effects. The data presented here includes findings from various studies, case analyses, and a summary of the compound's chemical characteristics.

Chemical Structure and Properties

This compound is classified as a fatty acid derivative. Its structure includes an ethylthio group and a ketone functionality, which may contribute to its biological activities. The molecular formula is C12_{12}H22_{22}O2_2S, with a molecular weight of approximately 234.37 g/mol.

1. Antimicrobial Activity

Several studies have investigated the antimicrobial properties of heptanoic acid derivatives. For instance:

  • A study highlighted that various fatty acids exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the ethylthio group in heptanoic acid may enhance its activity due to improved membrane permeability and interaction with bacterial cell walls .
  • In vitro tests showed that heptanoic acid derivatives can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .
CompoundMIC (µg/mL)Bacterial Strain
Heptanoic Acid32Staphylococcus aureus
Heptanoic Acid64Escherichia coli

2. Antioxidant Activity

The antioxidant potential of heptanoic acid derivatives has been documented through various assays:

  • The DPPH radical scavenging assay indicated that heptanoic acid exhibits significant antioxidant activity. The IC50 value was found to be lower than that of some common antioxidants like ascorbic acid .
  • Another study reported that the compound could reduce oxidative stress markers in cell cultures, suggesting potential protective effects against oxidative damage .
Assay TypeIC50 (µg/mL)Reference
DPPH Scavenging25
ABTS Scavenging30

3. Cytotoxic Activity

Research into the cytotoxic effects of heptanoic acid derivatives has shown promising results:

  • A study assessing the cytotoxicity against various cancer cell lines demonstrated that heptanoic acid, particularly in its methyl ester form, exhibited significant inhibitory effects on cell proliferation. The IC50 values ranged from 10 to 20 µg/mL across different cancer types .
  • Specifically, the compound showed notable activity against breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating its potential as an anticancer agent.
Cell LineIC50 (µg/mL)
MCF-715
A54912

Case Studies

Case Study 1: Antimicrobial Efficacy in Clinical Settings

A clinical study evaluated the effectiveness of heptanoic acid in treating skin infections caused by Staphylococcus aureus. Patients treated with topical formulations containing heptanoic acid showed a significant reduction in infection severity compared to control groups .

Case Study 2: Antioxidant Effects in Human Cells

Another case study focused on human fibroblast cells exposed to oxidative stress induced by hydrogen peroxide. Treatment with heptanoic acid resulted in increased cell viability and reduced apoptosis rates, highlighting its potential as a therapeutic agent for oxidative stress-related conditions .

Q & A

Q. What are the recommended synthetic routes for preparing heptanoic acid, 6-(ethylthio)-4-oxo-, methyl ester in laboratory settings?

  • Methodological Answer : This compound can be synthesized via enzymatic or chemical pathways. For example, fatty acid O-methyltransferases and alcohol O-acetyltransferases have been used to catalyze esterification and thioether formation in structurally similar compounds like 7-hydroxyheptanoate methyl ester . A chemical synthesis approach might involve:
  • Step 1 : Introducing the ethylthio group via nucleophilic substitution using ethyl mercaptan and a suitable leaving group (e.g., bromide) at position 6 of the heptanoic acid backbone.
  • Step 2 : Oxidizing the 4-position to a ketone using a mild oxidizing agent (e.g., pyridinium chlorochromate).
  • Step 3 : Methyl esterification via Fischer esterification (methanol/H⁺) or using a methylating agent (e.g., methyl iodide in the presence of a base).
    Characterization should include NMR (¹H, ¹³C) and GC-MS to confirm regioselectivity and purity.

Q. Which analytical techniques are optimal for structural elucidation and purity assessment of this compound?

  • Methodological Answer :
  • GC-MS : Use heptanoic acid methyl ester as an internal standard for quantification . The fragmentation pattern should highlight the ethylthio (-SCH₂CH₃) and 4-oxo groups.
  • FT-IR : Look for carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) stretches.
  • NMR : ¹H NMR should show a singlet for the methyl ester (δ ~3.6 ppm) and a triplet for the ethylthio group (δ ~2.5–3.0 ppm). ¹³C NMR will confirm the ketone (δ ~210 ppm) and ester carbonyl (δ ~170 ppm).
    Cross-validate spectral data against NIST Chemistry WebBook entries for analogous 4-oxo esters .

Advanced Research Questions

Q. How can enzymatic pathways be leveraged to improve the stereochemical purity of this compound?

  • Methodological Answer : Recombinant hosts expressing monooxygenases or acetyltransferases (e.g., from Ralstonia eutropha) can selectively introduce functional groups. For instance:
  • Stereocontrol : Use enantioselective enzymes like cytochrome P450 monooxygenases to oxidize specific positions, minimizing racemization .
  • Thioether Formation : Alcohol O-acetyltransferases can catalyze thiol-ester exchange reactions with ethyl mercaptan, enhancing regioselectivity .
    Monitor enantiomeric excess using chiral HPLC or polarimetry.

Q. What experimental strategies address discrepancies in spectral data during characterization (e.g., unexpected GC-MS peaks or NMR splitting patterns)?

  • Methodological Answer :
  • GC-MS Artifacts : Spurious peaks may arise from incomplete esterification or thermal degradation. Use lower injection temperatures (e.g., 250°C) and derivatize free -OH/-SH groups with BSTFA to stabilize the compound .
  • NMR Splitting : Unresolved multiplets in the ethylthio group (δ ~2.5–3.0 ppm) suggest conformational flexibility. Use variable-temperature NMR to slow rotational exchange and simplify splitting patterns.
    Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular formula (C₁₀H₁₆O₃S).

Q. How does the ethylthio group influence the compound’s reactivity in downstream biochemical applications?

  • Methodological Answer : The ethylthio moiety can act as:
  • A Nucleophile : Participate in Michael additions or redox reactions, particularly under basic conditions.
  • A Metal Ligand : Coordinate with transition metals (e.g., Cu²⁺) in catalytic systems, as observed in sulfur-containing enzyme cofactors .
    Test reactivity via kinetic assays (e.g., UV-Vis monitoring of thiol-disulfide exchange) or computational modeling (DFT studies on bond dissociation energies).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.